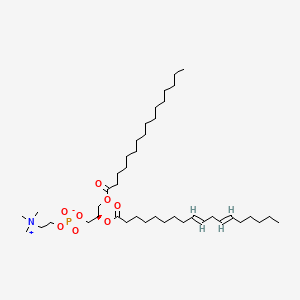

1,2-Diacyl-sn-glycero-3-phosphocholine

Overview

Description

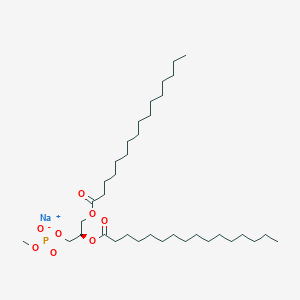

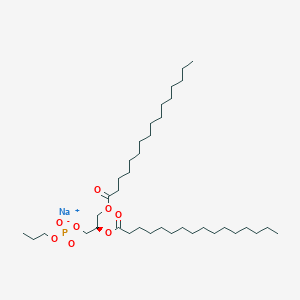

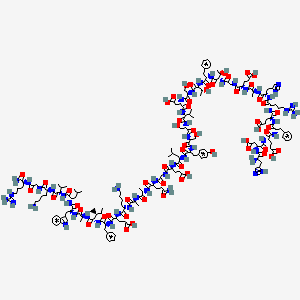

1,2-Diacyl-sn-glycero-3-phosphocholine, commonly known as PC, is a type of phospholipid that is found in biological membranes. It is composed of two fatty acid chains, a glycerol backbone, a phosphate group, and a choline molecule. PC is an essential component of cell membranes and plays a vital role in various biological processes.

Scientific Research Applications

Enzymatic Synthesis and Analysis

- Enzymatic deacylation and reacylation of 1,2-diacyl-sn-glycero-3-phosphocholines are studied for synthesizing structured phospholipids (Blasi et al., 2006).

- Optimized methods for analyzing molecular species of 1,2-diacyl-sn-glycero-3-phosphocholine using enzymatic hydrolysis and gas chromatography have been developed (Olsson & Kaufmann, 1992).

Structural and Synthesis Studies

- Quantitative determination of natural this compound using gas-liquid chromatography for precise analysis and identification (Lohninger & Nikiforov, 1980).

- Studies on enzymatic synthesis of structured 1,2-diacyl-sn-glycero-3-phosphocholines, focusing on acylation reactions (Blasi et al., 2008).

- Investigation into the discrimination between regioisomeric 1,2- and 1,3-diacylglycerophosphocholines by phospholipases (Mansfeld et al., 2011).

Synthesis and Biochemistry

- Novel intermediate development for the preparation of mixed-acid 1,2-diacyl-sn-glycero-3-phosphocholines (Hermetter et al., 1989).

- Facile procedure for synthesizing saturated phosphatidylcholines, highlighting a modification of existing methods (Hermetter & Paltauf, 1981).

- Cloning and characterization of enzymes involved in the conversion of 1-acyl-sn-glycero-3-phosphocholine to this compound, elucidating the biosynthetic pathway (Nakanishi et al., 2006).

Analytical and Spectrometry Techniques

- A novel method for synthesizing 1-acyl-sn-glycero-3-phosphocholine and this compound, offering a solvent-free, efficient approach (Marrapu et al., 2015).

- Fast-heating mass spectrometry technique for analyzing synthetic glycerophospholipids, including this compound (Dessort et al., 1984).

Physiological and Functional Studies

- Investigation into the specific volumes of unsaturated 1,2-diacyl-sn-glycero-3-phosphocholines in the liquid crystalline lamellar phase, contributing to the understanding of lipid bilayer properties (Koenig & Gawrisch, 2005).

- Study on the subcellular site and mechanism of synthesis of disaturated phosphatidylcholine in alveolar type II cell adenomas, revealing insights into pulmonary surfactant phospholipid synthesis (Voelker & Snyder, 1979).

Mechanism of Action

Target of Action

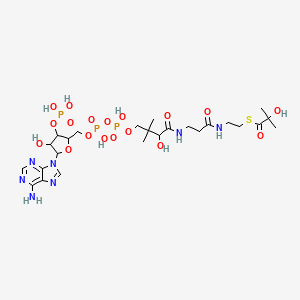

L-alpha-Lecithin, also known as 1-hexadecanoyl-2-(9E,12E-octadecadienoyl)-sn-glycero-3-phosphocholine, is a major component of cell and organelle membranes . It plays a vital role in numerous physiological processes including signal transduction, DNA and histone methylation, and nerve myelination .

Mode of Action

L-alpha-Lecithin interacts with its targets primarily through its role as a precursor of different metabolites including the neurotransmitter acetylcholine (ACh), the membrane phospholipids phosphatidylcholine (PC) and sphingomyelin, and the methyl donor betaine . It is involved in the maintenance of cell membrane integrity, which is vital to all basic biological processes: information flow, intracellular communication, and bioenergetics .

Biochemical Pathways

L-alpha-Lecithin is involved in several metabolic pathways that lead to the formation of bioactive lipids. It serves as a reservoir for these lipids, which include lysophosphatidylcholine, phosphatidic acid, diacylglycerol, lysophosphatidylcholine, platelet-activating factor, and arachidonic acid . These lipids play crucial roles in various cellular functions and signaling pathways.

Pharmacokinetics

It is also known that the demand for choline, a component of L-alpha-Lecithin, increases during certain life stages such as pregnancy .

Result of Action

The action of L-alpha-Lecithin at the molecular and cellular level results in a variety of effects. It is involved in the maintenance of cell membrane integrity, which is vital to all basic biological processes . It also plays a role in signal transduction, DNA and histone methylation, and nerve myelination . Furthermore, it serves as a precursor for various bioactive lipids, which are involved in numerous cellular functions and signaling pathways .

Action Environment

The action, efficacy, and stability of L-alpha-Lecithin can be influenced by various environmental factors. For example, pH has been found to significantly impact the stability of oil/water emulsions stabilized by soybean lecithin, a type of L-alpha-Lecithin . Additionally, the demand for choline, a component of L-alpha-Lecithin, can increase under certain physiological conditions such as pregnancy .

properties

IUPAC Name |

[(2R)-3-hexadecanoyloxy-2-[(9E,12E)-octadeca-9,12-dienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H80NO8P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43(3,4)5)38-48-41(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h14,16,20-21,40H,6-13,15,17-19,22-39H2,1-5H3/b16-14+,21-20+/t40-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLPULHDHAOZNQI-JLOPVYAASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C/C/C=C/CCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H80NO8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

758.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Liquid; Liquid; Water or Solvent Wet Solid, Waxy solid or thick liquid (dependent on acid value); White when fresh, turns yellow to brown on exposure to air; [Merck Index] Yellow odorless solid; [MSDSonline] | |

| Record name | Lecithins | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lecithin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5816 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Insoluble in water, Soluble in chloroform, ether, petroleum ether, mineral oils and fatty acids. Insoluble in acetone; practically insoluble in cold vegetable and animal oils., Soluble in about 12 parts cold absolute alcohol | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 1008 | |

| Record name | LECITHINS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1903 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.0305 at 24 °C/4 °C | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 1008 | |

| Record name | LECITHINS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1903 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Color is nearly white when freshly made, but rapidly becomes yellow to brown in air, Light-brown to brown, viscous semiliquid, Waxy mass when the acid value is about 20; pourable, thick fluid when the acid value is around 30 | |

CAS RN |

8002-43-5, 97281-47-5 | |

| Record name | Lecithin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15834 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lecithins | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lecithins | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.368 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phosphatidylcholines, soya | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.096.815 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LECITHINS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1903 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

236-237 °C | |

| Details | Fiume MZ; Internat J Toxicol 20(Suppl1): 21-45 (2001). Available from, as of Jul 20, 2016: https://online.personalcarecouncil.org/ctfa-static/online/lists/cir-pdfs/pr329.pdf | |

| Record name | LECITHINS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1903 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

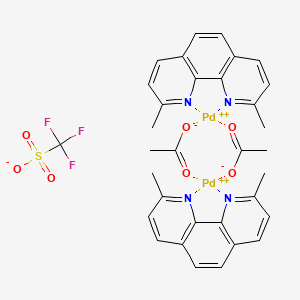

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is lecithin and where is it found?

A1: Lecithin, chemically known as 1,2-Diacyl-sn-glycero-3-phosphocholine, is a phospholipid found abundantly in various natural sources. These include soybeans, sunflower seeds, egg yolks, and marine animals. []

Q2: What makes lecithin an attractive ingredient in various applications?

A3: Lecithin’s amphiphilic nature, possessing both hydrophilic and hydrophobic components, makes it a highly versatile compound. This unique characteristic allows lecithin to act as an effective emulsifier, promoting the mixing of oil and water-based substances. []

Q3: How does the fatty acid composition of lecithin vary across different sources?

A4: The fatty acid profile of lecithin differs significantly depending on its origin. For instance, oilseed lecithins, like those from cottonseed, groundnut, mustard, and sesame seeds, exhibit a predominance of unsaturated fatty acids, constituting 60-80% of their total fatty acid content. []

Q4: What is the significance of the positional distribution of fatty acids in lecithin?

A5: The arrangement of fatty acids within the lecithin molecule plays a crucial role in determining its physicochemical properties. Studies have shown that the majority of oilseed lecithins predominantly consist of SU (saturated-unsaturated) and UU (unsaturated-unsaturated) species. Specifically, mustard lecithin exhibits a high proportion of diunsaturated (UU) lecithin, reaching up to 69%. []

Q5: How does lecithin interact with cholesterol, and what is its implication in bile formation?

A6: Lecithin plays a crucial role in maintaining cholesterol solubility within bile. Studies have shown that the solubility of cholesterol in model bile systems, comprising bile salt, lecithin, inorganic salts, and water, is significantly influenced by the molar ratio of bile salt to lecithin. []

Q6: What is the role of lecithin in liposome formation and how can its properties be manipulated for drug delivery?

A8: Lecithin is a key component in the formation of liposomes, acting as the primary building block of these spherical vesicles. These liposomes can encapsulate various therapeutic agents, offering a controlled release mechanism for drug delivery applications. Techniques like the supercritical anti-solvent (SAS) process have been explored to produce micronized lecithin, which can be further hydrated to form liposomes with tailored sizes for enhanced drug encapsulation and delivery. []

Q7: How does lecithin interact with other components in food formulations?

A9: Lecithin can significantly influence the physicochemical and sensory attributes of food products. For example, in butter cake formulations, substituting butter with maltodextrin and egg yolk with lecithin has been shown to affect moisture content, fat content, calorie content, hardness, and cake volume. Sensory evaluations have indicated that a 50% substitution of butter with maltodextrin yields the most favorable results in appearance, taste, and overall acceptability. []

Q8: Can lecithin be used to encapsulate and protect sensitive bioactive compounds?

A10: Research has demonstrated the potential of utilizing lecithin, in combination with other natural emulsifiers and biopolymers, to encapsulate and protect sensitive compounds. One such example is the development of biopolymer carriers enriched with soy protein, soy lecithin, and alginate for the controlled release of thyme essential oil. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-Acetylphenyl)carbamoyl]butanoic acid](/img/structure/B6596483.png)

![1-[3-(Aminomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B6596528.png)

![[1,2-Bis(dicyclohexylphosphino)ethane]palladium(II) chloride](/img/structure/B6596539.png)

![1H,2H,3H,4H-benzo[g]quinazoline-2,4-dione](/img/structure/B6596580.png)